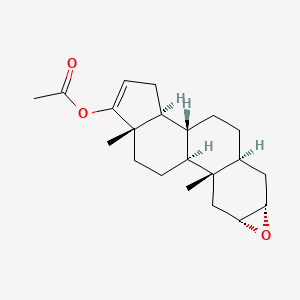
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate is a synthetic steroid derivative. This compound is characterized by its unique epoxy group at the 2,3 position and an acetate group at the 17 position. It is a member of the androstane family, which is known for its significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate typically involves multiple steps. The starting material is often androst-16-en-17-ol, which undergoes epoxidation at the 2,3 position using a peracid such as m-chloroperbenzoic acid (mCPBA). The resulting epoxide is then acetylated at the 17 position using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androst-16-en-17-ol: The parent compound without the epoxy and acetate groups.
Androst-16-en-17-one: A ketone derivative with different biological activities.
2,3-Epoxy-androst-16-en-17-ol: Lacks the acetate group but retains the epoxy group.
Uniqueness
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate is unique due to its specific structural modifications, which confer distinct biological properties. The presence of both the epoxy and acetate groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H30O3 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
[(1S,2S,4R,6S,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadec-14-en-15-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
Clé InChI |
XMUJPIDSOJTMMS-VTBMCCKRSA-N |
SMILES isomérique |
CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)O5)C)C |
SMILES canonique |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


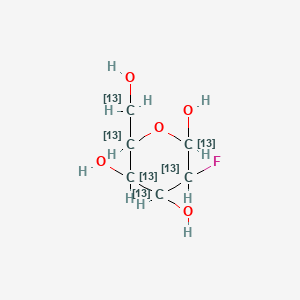
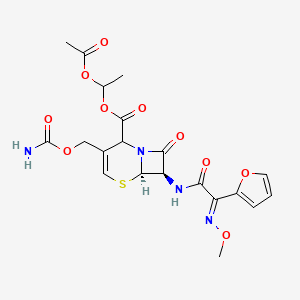
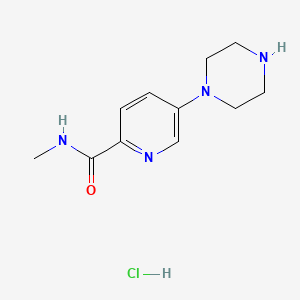

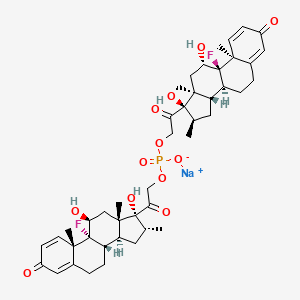
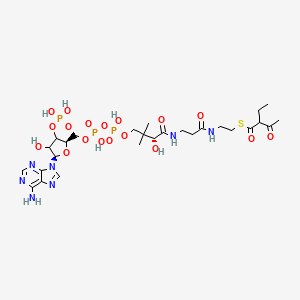
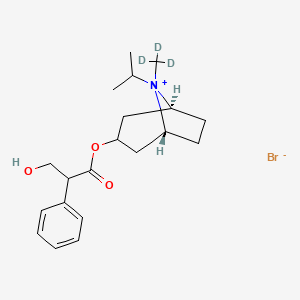
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)
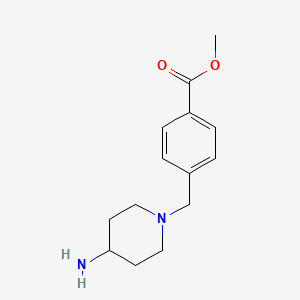

![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
